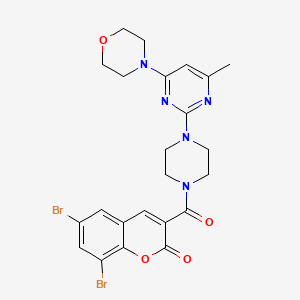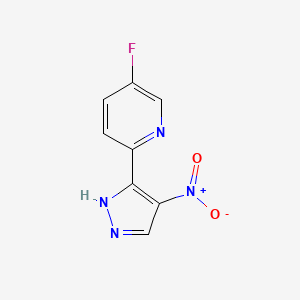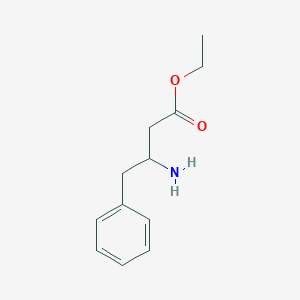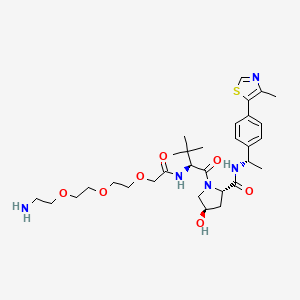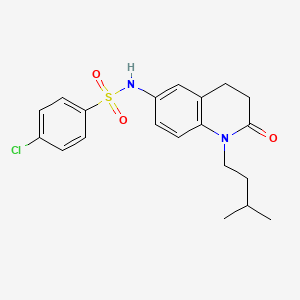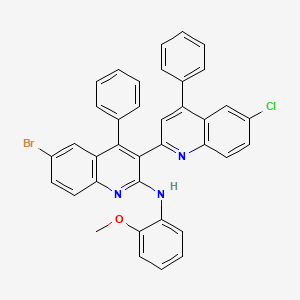
6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine is a useful research compound. Its molecular formula is C37H25BrClN3O and its molecular weight is 642.98. The purity is usually 95%.
The exact mass of the compound 6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
Research on similar quinoline derivatives has focused on their synthesis and potential cytotoxic activity against cancer cell lines. For example, Kadrić et al. (2014) described the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, noting their in vitro cytotoxic activity against various cancer cell lines. The fluorescence properties of these compounds were also studied, hinting at their potential use in cancer research (Kadrić et al., 2014).
Antibacterial Activity
Several studies have explored the antibacterial properties of quinoline derivatives. For instance, Zhi (2010) investigated the antibacterial activity of N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide, highlighting its effectiveness against certain bacteria (Zhi, 2010).
Antimycobacterial Activity
Bai et al. (2012) synthesized a halogenated hydrocarbon amination reaction product similar to 6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine, which showed anti-Mycobacterium phlei 1180 activity. This points to its potential use in treating certain bacterial infections (Bai et al., 2012).
Potential in Anticancer Therapy
Sirisoma et al. (2009) discussed the synthesis of 4-anilinoquinazolines, including a compound with structural similarities to the chemical . These compounds were identified as potent apoptosis inducers and showed promise as anticancer agents, with high blood-brain barrier penetration (Sirisoma et al., 2009).
Synthesis Methods and Structural Studies
Studies have also focused on developing synthesis methods for similar quinoline derivatives and examining their structural properties. Armengol et al. (2000) synthesized bromoquinolines and studied their crystal structure, providing insights into their molecular configuration (Armengol et al., 2000).
Photophysical and Biomolecular Binding Properties
Bonacorso et al. (2018) synthesized new quinoline derivatives and investigated their photophysical properties and biomolecular binding capabilities. This kind of research is crucial in understanding how these compounds interact at the molecular level, potentially aiding in drug design and other scientific applications (Bonacorso et al., 2018).
Eigenschaften
IUPAC Name |
6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H25BrClN3O/c1-43-34-15-9-8-14-32(34)42-37-36(35(24-12-6-3-7-13-24)29-20-25(38)16-18-31(29)41-37)33-22-27(23-10-4-2-5-11-23)28-21-26(39)17-19-30(28)40-33/h2-22H,1H3,(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBFYYXXXASYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=C(C=C(C=C3)Br)C(=C2C4=NC5=C(C=C(C=C5)Cl)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H25BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

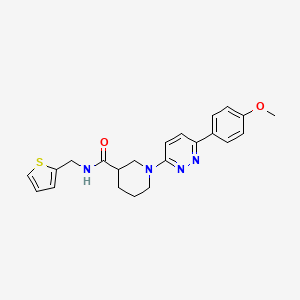

![methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate](/img/structure/B2885049.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2885052.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2885056.png)

![N-(4-bromophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide](/img/structure/B2885059.png)
